4-Pyridoxolactone
Overview
Description
Synthesis Analysis
The synthesis of 4-pyridoxolactone can be efficiently achieved starting with pyridoxine, utilizing a whole-cell biotransformation approach with transformed Escherichia coli cells. This process involves two types of transformed cells, one expressing pyridoxine 4-oxidase, catalase, and chaperonin, and the other expressing pyridoxal 4-dehydrogenase. This method allows the complete conversion of pyridoxine to 4-pyridoxolactone under optimized conditions, highlighting the efficiency of biocatalysis in synthesizing complex organic compounds (Tamura et al., 2008).
Molecular Structure Analysis
The molecular structure of 4-pyridoxolactone has been elucidated through various spectroscopic and crystallographic studies, revealing its lactone nature and detailed molecular geometry. The structural analysis is crucial for understanding its reactivity and interaction with other molecules in biological systems and synthetic applications.
Chemical Reactions and Properties
4-Pyridoxolactone undergoes specific chemical reactions, including hydrolysis by distinct inducible lactonases to form corresponding acids, which is a critical step in the bacterial degradation of vitamin B6. This process has been studied in bacteria such as Pseudomonas MA-1 and Arthrobacter Cr-7, providing insights into the enzymatic degradation pathways of vitamin B6 derivatives (Jong & Snell, 1986).
Physical Properties Analysis
The physical properties of 4-pyridoxolactone, such as solubility, melting point, and optical activity, are essential for its application in various fields. These properties can influence its behavior in chemical reactions, biological systems, and material science applications.
Chemical Properties Analysis
The chemical properties of 4-pyridoxolactone, including its reactivity towards different chemical groups, stability under various conditions, and its potential as a chemical intermediate, have been explored through synthetic and mechanistic studies. Its role as a substrate or product in enzymatic reactions further highlights its biochemical significance.
References
- (Tamura et al., 2008) - Synthesis of 4-pyridoxolactone from pyridoxine using a combination of transformed Escherichia coli cells.
- (Jong & Snell, 1986) - Enzymes of vitamin B6 degradation. Purification and properties of 4- and 5-pyridoxolactonases.
Scientific Research Applications
Fluorimetric Measurement of Pyridoxal and Pyridoxal Phosphate : A fluorimetric method using 4-pyridoxolactone enables the measurement of pyridoxal and pyridoxal phosphate in human plasma and leukocytes. This method has been applied to patients with sideroblastic marrows, identifying those with pyridoxine-responsive sideroblastic anemia (Smith, Samson, & Peters, 1983).
Enzymatic Assays and Vitamin B6 Degradation : 4-Pyridoxolactone is a key compound in the degradation of vitamin B6 by certain bacteria. Enzymes like 4-pyridoxolactonase are involved in this process, providing insights into the bacterial metabolism of vitamin B6 (Jong & Snell, 1986).
Quantitation of Vitamin B6 Forms : A method has been developed to quantitate all forms of vitamin B6, where these compounds are converted into 4-pyridoxolactone and measured using high-performance liquid chromatography. This methodology is significant for understanding the absorption, circulation, metabolism, and excretion of vitamin B6 (Yagi, 2012).
Synthesis of 4-Pyridoxolactone : A synthesis method for 4-pyridoxolactone using transformed Escherichia coli cells has been developed. This biotransformation method is efficient for converting pyridoxine into 4-pyridoxolactone (Tamura, Yoshikane, Yokochi, & Yagi, 2008).
Structure of 4-Pyridoxolactonase : The structure of 4-pyridoxolactonase from Mesorhizobium loti has been determined, revealing insights into its catalytic mechanism in the degradation pathway of vitamin B6. Understanding this enzyme's structure is crucial for comprehending its role in vitamin B6 metabolism (Kobayashi et al., 2014).
Determining Vitamin B6 Compounds : A method based on enzymatic conversion to 4-pyridoxolactone has been developed to determine individual vitamin B6 compounds. This method is useful for analyzing different forms of vitamin B6 in various samples (Nishimura et al., 2008).
properties
IUPAC Name |
7-hydroxy-6-methyl-3H-furo[3,4-c]pyridin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-4-7(10)6-5(2-9-4)3-12-8(6)11/h2,10H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPDVQLBYQFYFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2COC(=O)C2=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197187 | |
Record name | 4-Pyridoxic acid lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Pyridoxolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003454 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-Pyridoxolactone | |
CAS RN |
4753-19-9 | |
Record name | 4-Pyridoxolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4753-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridoxic acid lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004753199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyridoxic acid lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4753-19-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-PYRIDOXOLACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y53BC7V3FD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Pyridoxolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003454 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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